Thiomorpholine-1-oxide hydrochloride

Catalog No.
S739589
CAS No.
76176-87-9
M.F
C4H10ClNOS
M. Wt
155.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiomorpholine-1-oxide hydrochloride

CAS Number

76176-87-9

Product Name

Thiomorpholine-1-oxide hydrochloride

IUPAC Name

1,4-thiazinane 1-oxide;hydrochloride

Molecular Formula

C4H10ClNOS

Molecular Weight

155.65 g/mol

InChI

InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H

InChI Key

CNAHTBMMJSMMEC-UHFFFAOYSA-N

SMILES

C1CS(=O)CCN1.Cl

Canonical SMILES

C1CS(=O)CCN1.Cl

Enzyme Inhibition:

TMOH has been identified as a potential inhibitor for various enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase plays a crucial role in various physiological processes, including respiration and acid-base balance. Inhibiting this enzyme can be beneficial in treating conditions like glaucoma and epilepsy []. Acetylcholinesterase is an enzyme essential for nerve impulse transmission. TMOH's ability to inhibit this enzyme makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].

Antibacterial and Antifungal Activity:

Studies have shown that TMOH exhibits antibacterial and antifungal properties. It has been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and against fungal species like Candida albicans [, ]. This makes TMOH a potential candidate for developing new antibiotics and antifungals.

Corrosion Inhibition:

TMOH has been investigated for its potential use as a corrosion inhibitor for metals. Studies suggest that it can effectively protect metals like steel and copper from corrosion in various environments []. This property could have applications in various industries, such as construction and manufacturing.

Organic Synthesis:

TMOH has been found to be a useful reagent in organic synthesis. It can be used as a catalyst for various reactions, such as the formation of carbon-carbon bonds and the oxidation of alcohols []. This makes TMOH a valuable tool for chemists in the development and production of new molecules.

Thiomorpholine-1-oxide hydrochloride is a chemical compound with the molecular formula C4H10ClNOSC_4H_{10}ClNOS and a molecular weight of approximately 155.64 g/mol. It is characterized by its unique structure, which includes a thiomorpholine ring with an oxide group and a hydrochloride salt form. This compound is often utilized in various chemical syntheses and biological studies due to its distinctive properties and reactivity. The compound is also known by several synonyms, including 1-oxothiomorpholine hydrochloride and 1-thiomorpholin-1-one hydrochloride .

There is no current information available on the specific mechanism of action of TMOH.HCl.

As with any new compound, it's crucial to handle TMOH.HCl with caution due to the lack of extensive safety data. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Dispose of waste according to proper chemical waste disposal protocols.
, primarily due to the presence of the sulfur atom and the nitrogen in its structure. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Oxidation Reactions: The oxide group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which are important intermediates in organic synthesis.
  • Condensation Reactions: Thiomorpholine-1-oxide hydrochloride can react with carbonyl compounds to form thiazolidines or other heterocyclic compounds .

Thiomorpholine-1-oxide hydrochloride exhibits various biological activities, making it a subject of interest in pharmacological research. Studies have shown that it possesses:

  • Antimicrobial Properties: The compound has demonstrated efficacy against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Antioxidant Activity: Thiomorpholine derivatives have been noted for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxic Effects: Preliminary studies indicate that thiomorpholine derivatives can induce cytotoxicity in cancer cell lines, highlighting their potential as anticancer agents .

The synthesis of thiomorpholine-1-oxide hydrochloride can be achieved through several methods:

  • Oxidation of Thiomorpholine: Thiomorpholine can be oxidized using hydrogen peroxide or other oxidizing agents to yield thiomorpholine-1-oxide, which is then reacted with hydrochloric acid to form the hydrochloride salt.
  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or thiols, cyclization can be performed under acidic conditions to synthesize the thiomorpholine ring followed by oxidation and salt formation.
  • Reactions with Isocyanates: Thiomorpholine can react with isocyanates to produce carbamates that can subsequently be hydrolyzed to yield thiomorpholine derivatives .

Thiomorpholine-1-oxide hydrochloride has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and cytotoxic properties make it valuable in drug development.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Research: Used in studies exploring the mechanisms of action of sulfur-containing compounds and their biological effects .

Research on the interactions of thiomorpholine-1-oxide hydrochloride with other compounds has revealed insights into its reactivity and potential applications:

  • Metal Complexation: Studies have shown that the sulfur atom can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity or catalytic properties.
  • Synergistic Effects: When combined with other antimicrobial agents, thiomorpholine derivatives may exhibit synergistic effects, improving their efficacy against resistant strains .

Thiomorpholine-1-oxide hydrochloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
ThiomorpholineC4H9NSBasic structure without the oxide group
1-Iminothiomorpholine 1-Oxide HydrochlorideC4H11ClN2OSContains an imino group, different biological activity
Thiomorpholine 1,1-Dioxide HydrochlorideC4H10ClN2O2SHas two oxygen atoms; increased oxidation state
1-Oxothiomorpholine HydrochlorideC4H9ClNOSSimilar structure but lacks chloride stabilization

Thiomorpholine-1-oxide hydrochloride is unique due to its specific combination of a thiomorpholine ring structure and an oxide functional group, which provides distinct reactivity patterns not observed in its analogs .

Oxidizing AgentReaction ConditionsSelectivityTypical Yield (%)AdvantagesReference
Potassium PermanganateAqueous solution, controlled additionHigh to sulfoxide85-90Cost-effective, scalable [3]
Hydrogen PeroxideAqueous/organic, mild conditionsModerate70-80Environmentally friendly [4]
3-Chloroperbenzoic AcidOrganic solvent, room temperatureHigh to sulfoxide90-95High selectivity, mild [1]
Cytochrome P450Enzymatic, aqueous pH 8.5, 38°CHigh to sulfoxide86-89Biocatalytic, selective [5] [6]
Singlet OxygenPhotosensitized, aerobicModerate to high75-85Green chemistry approach [7] [8]

Hydrochloride Salt Formation Mechanisms

The conversion of thiomorpholine-1-oxide to its hydrochloride salt represents a crucial step in pharmaceutical development, significantly enhancing water solubility and stability while improving handling characteristics [10] [11]. Hydrochloride salt formation occurs through acid-base neutralization reactions where the basic nitrogen atom in thiomorpholine-1-oxide accepts a proton from hydrochloric acid, forming an ionic compound [12] [10].

Acid-Base Chemistry Fundamentals

The formation of hydrochloride salts follows established acid-base principles where the difference between the pKa values of the acid and conjugate base determines the feasibility of salt formation [13]. For effective salt formation, the delta pKa should typically exceed 2-3 units, ensuring complete protonation of the basic nitrogen center [13] [11]. The thiomorpholine nitrogen atom, with its lone pair of electrons, readily accepts protons from hydrochloric acid to form stable ammonium-chloride ion pairs [12] [10].

The crystallization process involves the organization of these ion pairs into ordered three-dimensional lattice structures, where ionic interactions between the protonated nitrogen and chloride anions provide the primary driving force for crystal formation [14]. The resulting hydrochloride salt exhibits enhanced stability compared to the free base form, with improved shelf-life and resistance to degradation [10].

Direct Acidification Methods

Direct addition of hydrochloric acid to thiomorpholine-1-oxide solutions represents the most straightforward approach for hydrochloride salt formation [11]. This method involves dissolving the free base in appropriate solvents such as aqueous methanol or ethanol-water mixtures, followed by controlled addition of hydrochloric acid until precipitation occurs [15] [11]. Temperature control during acidification proves critical, with optimal conditions ranging from 20-60°C depending on the solvent system employed [11].

The crystallization kinetics can be controlled through careful management of supersaturation levels, achieved by gradual cooling of the acidified solution [14] [16]. Slow cooling rates generally produce larger, more well-formed crystals with improved filtration characteristics, while rapid cooling may result in smaller crystals with higher surface area but potentially lower purity [17] [18].

Solvent-Mediated Crystallization

Solvent selection plays a crucial role in determining the final crystal form and purity of the hydrochloride salt [19]. Ethanol-water mixtures have proven particularly effective, providing optimal solubility characteristics for both the free base and the resulting salt [11] [19]. The crystallization process typically requires 4-12 hours at temperatures between 40-80°C to achieve purities of 97-99% [11].

The mechanism involves initial dissolution of thiomorpholine-1-oxide in the heated solvent system, followed by protonation upon hydrochloric acid addition [11]. As the solution cools, supersaturation increases, leading to nucleation and crystal growth of the hydrochloride salt [16] [17]. Careful control of cooling rates and agitation ensures uniform crystal size distribution and high purity [16] [18].

Gas-Phase Hydrochloride Treatment

Anhydrous hydrogen chloride gas treatment offers advantages for moisture-sensitive applications and can achieve purities of 98-99% [15] [20]. This method involves exposing solid thiomorpholine-1-oxide to controlled streams of hydrogen chloride gas under anhydrous conditions at temperatures between 15-25°C [15]. The reaction proceeds through direct protonation without the need for aqueous solvents, minimizing hydrate formation [20].

The crystallization process occurs rapidly, typically within 1-3 hours, with yields of 92-96% [20]. Temperature control proves critical to prevent decomposition while ensuring complete conversion to the hydrochloride salt [15] [20]. This approach particularly benefits applications requiring anhydrous conditions or where water content must be minimized [20].

Table 2: Hydrochloride Salt Formation Methods and Conditions

MethodSolvent SystemTemperature (°C)Crystallization TimePurity (%)Yield (%)
Direct Acid AdditionAqueous/Methanol20-602-6 hours95-9788-92
Solvent-Mediated CrystallizationEthanol/Water40-804-12 hours97-9990-95
Gas-Phase HCl TreatmentAnhydrous conditions15-251-3 hours98-9992-96
Spray DryingVarious organic solvents80-120Minutes94-9685-90
Precipitation from SolutionMixed solvent systems0-251-4 hours96-9889-93

Continuous Flow Synthesis Approaches

Continuous flow chemistry has revolutionized the synthesis of thiomorpholine derivatives, offering superior control over reaction parameters and enabling safer handling of reactive intermediates [21] [22]. The implementation of flow synthesis for thiomorpholine-1-oxide hydrochloride production provides numerous advantages including enhanced heat and mass transfer, improved safety profiles, and increased scalability compared to traditional batch processes [23] [24].

Flow Reactor Design Principles

The design of continuous flow reactors for thiomorpholine synthesis requires careful consideration of residence time distribution, mixing efficiency, and heat transfer characteristics [25]. Microreactor technology, utilizing channels smaller than 1 millimeter, provides exceptional control over reaction conditions while maximizing surface area-to-volume ratios [9]. These design features enable precise temperature control and efficient removal of reaction heat, particularly important for exothermic oxidation reactions [24] [26].

The residence time distribution in flow reactors directly impacts product quality and yield, with plug flow behavior being preferred for most synthetic applications [25]. Proper reactor design minimizes back-mixing and ensures uniform contact time between reactants, leading to more consistent product formation and reduced side reactions [26] [27].

Telescoped Photochemical Synthesis

Recent developments in continuous flow synthesis have demonstrated the effectiveness of telescoped photochemical approaches for thiomorpholine production [21] [22]. The key innovation involves a two-step process beginning with photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride under highly concentrated conditions [21] [28]. This approach utilizes 9-fluorenone as a photocatalyst at loadings of 0.1-0.5 mol%, achieving quantitative conversion to the half-mustard intermediate [21] [22].

The photochemical step operates under 4 M concentration conditions with residence times of approximately 40 minutes, demonstrating the ability to conduct reactions under highly concentrated conditions not feasible in batch reactors [21] [28]. The subsequent base-mediated cyclization step completes the telescoped sequence, producing thiomorpholine in 54% overall isolated yield after distillation [22].

Process Parameter Optimization

Systematic optimization of flow synthesis parameters has revealed critical factors affecting yield and selectivity [21] [27]. Flow rate optimization studies demonstrate that residence time represents the most critical parameter, with values around 40 minutes providing optimal results [21]. Temperature control between 20-100°C enables fine-tuning of reaction kinetics while maintaining product selectivity [21] [22].

Concentration effects prove particularly significant, with 4 M solutions providing optimal balance between reaction efficiency and product quality [21] [28]. Pressure maintenance between 0.8-0.9 bar ensures proper gas-liquid contact while preventing system overpressurization [21]. The continuous nature of the process allows for real-time monitoring and adjustment of these parameters to maintain optimal performance [26] [27].

Scale-Up Considerations

The scalability of continuous flow processes represents a major advantage over batch synthesis methods [23] [29]. Laboratory-scale demonstrations have achieved throughputs of 1.8 grams per hour of thiomorpholine, with the potential for significant scale-up through parallelization or larger reactor systems [21] [28]. The modular nature of flow systems enables straightforward capacity increases through numbering-up approaches rather than scale-up [24] [29].

Heat transfer limitations that plague large-scale batch reactors are effectively addressed in flow systems through their high surface area-to-volume ratios [24] [26]. This characteristic enables safe operation at higher concentrations and temperatures, leading to improved space-time yields and reduced solvent consumption [23] [29].

Table 3: Continuous Flow Synthesis Optimization Parameters

ParameterOptimized ValueRange StudiedImpact on YieldCritical Factor
Flow Rate (mL/min)0.1390.05-2.5ModerateNo
Residence Time (min)4010-120HighYes
Temperature (°C)20-10015-120HighYes
Pressure (bar)0.8-0.90.5-2.0LowNo
Catalyst Loading (mol%)0.1-0.50.1-1.0ModerateNo
Concentration (M)4.01.0-6.0HighYes

Purification Techniques and Yield Optimization

The purification of thiomorpholine-1-oxide hydrochloride requires sophisticated approaches to achieve pharmaceutical-grade purity while maximizing product recovery [30] [19]. Multiple purification techniques can be employed either individually or in combination to remove impurities and obtain the desired crystal form with optimal physicochemical properties [16] [31].

Recrystallization Methodologies

Recrystallization represents the most widely employed purification technique for thiomorpholine-1-oxide hydrochloride, capable of achieving purities of 97-99% with recovery yields of 80-90% [30] [17]. The process relies on differential solubility between the target compound and impurities, achieved through temperature-dependent dissolution and controlled crystallization [17] [18].

Solvent selection proves critical for successful recrystallization, with ideal solvents exhibiting high solubility for the compound at elevated temperatures and low solubility at ambient conditions [30] [19]. Common solvent systems include ethanol-water mixtures, methanol-water combinations, and various organic solvent blends that provide optimal solubility profiles [19]. The recrystallization process typically requires 4-12 hours for complete crystallization, depending on cooling rates and solution concentrations [17] [32].

The mechanism involves complete dissolution of the crude product in minimal amounts of hot solvent, followed by slow cooling to induce supersaturation and crystal nucleation [30] [17]. Impurities either remain dissolved in the mother liquor or are excluded from the growing crystal lattice due to unfavorable lattice energy considerations [17] [18]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels [33].

Distillation Purification

Distillation offers an effective purification method for volatile thiomorpholine derivatives, achieving purities of 95-98% with recovery yields of 85-95% [34]. The technique separates components based on differences in boiling points, with thiomorpholine-1-oxide typically exhibiting sufficient volatility for effective purification [21] [34].

Vacuum distillation proves particularly beneficial for thermally sensitive compounds, allowing distillation at reduced temperatures to prevent decomposition [34]. The distillation process reported for thiomorpholine synthesis involves fractional distillation at reduced pressure, with collection of fractions at specific temperature ranges to ensure product purity [21] [28]. The relatively low solvent consumption and high scalability make distillation attractive for industrial applications [34].

Chromatographic Separations

Column chromatography provides the highest achievable purities, often exceeding 99%, though with moderate recovery yields of 70-85% due to material losses during the separation process [31]. This technique proves particularly valuable when high purity requirements must be met or when dealing with complex impurity profiles that cannot be effectively addressed through crystallization or distillation [31].

The selection of appropriate stationary and mobile phases depends on the specific impurities present and the physicochemical properties of thiomorpholine-1-oxide hydrochloride [31]. Silica gel chromatography with gradient elution systems typically provides effective separations, while ion exchange chromatography may be employed when ionic impurities are present [31].

Yield Optimization Strategies

Systematic optimization of synthetic and purification processes can significantly improve overall yields through careful parameter control [35] [36]. Temperature optimization represents one of the most effective approaches, with typical improvements of 15-25% achievable through identification of optimal reaction temperatures [36] [37]. The optimization process involves systematic variation of temperature while monitoring yield and selectivity to identify optimal conditions [36] [38].

Solvent selection optimization can provide yield improvements of 20-30% through enhanced solubility profiles and reduced side reactions [19] [36]. Computational tools and solubility prediction models facilitate rational solvent selection, reducing the experimental burden associated with traditional trial-and-error approaches [19] [38].

Reaction time control offers yield improvements of 10-20% through optimization of conversion-selectivity relationships [36] [39]. Statistical design of experiments approaches enable efficient exploration of parameter space to identify optimal conditions while minimizing experimental effort [36] [38]. Bayesian optimization methods have demonstrated superior performance compared to traditional optimization approaches, providing more efficient identification of optimal conditions [38].

Table 4: Purification Techniques for Thiomorpholine-1-oxide Hydrochloride

TechniquePurity Achieved (%)Recovery Yield (%)Solvent ConsumptionTime RequiredScalabilityBest Application
Recrystallization97-9980-90Moderate4-12 hoursHighFinal purification
Distillation95-9885-95Low2-4 hoursHighVolatile products
Column Chromatography99+70-85High3-8 hoursModerateHigh purity needs
Precipitation90-9585-95Low1-3 hoursHighInitial cleanup
Liquid-Liquid Extraction85-9275-85Moderate2-4 hoursHighImpurity removal

Table 5: Yield Optimization Strategies and Expected Improvements

StrategyTarget ParameterTypical Improvement (%)Implementation ComplexityCost Impact
Temperature OptimizationReaction rate/selectivity15-25LowLow
Solvent SelectionSolubility/purity20-30MediumMedium
Reaction Time ControlYield/side reactions10-20LowLow
pH AdjustmentStability/reactivity12-18MediumLow
Catalyst LoadingEfficiency/cost8-15LowMedium
Concentration OptimizationThroughput/quality18-28MediumLow

Thiomorpholine-1-oxide hydrochloride exhibits distinctive solubility characteristics that reflect its unique molecular structure and ionic nature as a hydrochloride salt. The compound demonstrates enhanced water solubility compared to its parent thiomorpholine molecule, a property that significantly enhances its utility in various chemical applications . This enhanced aqueous solubility can be attributed to the presence of both the sulfoxide functional group and the hydrochloride salt formation, which collectively increase the compound's polarity and hydrogen-bonding capacity.

Polar Solvent Systems

In polar protic solvents, thiomorpholine-1-oxide hydrochloride shows favorable solubility profiles. The compound exhibits slightly soluble characteristics in dimethyl sulfoxide and methanol [2], indicating moderate interaction with these polar aprotic and protic solvents respectively. The parent thiomorpholine compound is known to be miscible with water and organic solvents [3] [4], suggesting that the oxidized and salt forms may retain substantial solubility in polar systems while potentially showing modified solubility parameters.

Nonpolar Solvent Systems

Limited data exists regarding the solubility behavior in nonpolar solvents. Based on the compound's structural characteristics and the presence of the polar sulfoxide group combined with the ionic hydrochloride component, limited solubility in nonpolar solvents is expected. This prediction aligns with general principles of like-dissolves-like, where the highly polar nature of the compound would result in poor compatibility with nonpolar media.

Solvent TypeSolubilitySpecific DataReference
WaterHigh/EnhancedEnhanced utility in chemical applicationsEvitaChem
DMSOSlightly solubleSlightly solubleChemicalBook [2]
MethanolSlightly solubleSlightly solubleChemicalBook [2]
EthanolNot specifiedLimited data-
Organic solvents (general)VariableMiscible (parent thiomorpholine)Sigma-Aldrich [4]
Polar solventsGenerally solubleGood solubility expectedPrediction
Nonpolar solventsLimited dataLimited solubility expectedPrediction

Thermal Stability and Phase Transition Analysis

The thermal stability profile of thiomorpholine-1-oxide hydrochloride requires comprehensive characterization through dedicated thermal analysis methods. Current literature provides limited specific thermal decomposition data for this compound, necessitating systematic investigation using differential scanning calorimetry and thermogravimetric analysis.

Thermal Stability Range

Based on storage recommendations and handling procedures, thiomorpholine-1-oxide hydrochloride appears to be stable at room temperature under appropriate storage conditions [5] [6]. The compound requires storage under inert atmosphere at room temperature, suggesting reasonable thermal stability under controlled conditions but potential sensitivity to oxidative environments at elevated temperatures.

Phase Transition Characteristics

No specific phase transition temperatures have been reported for thiomorpholine-1-oxide hydrochloride in the current literature. The melting point of the related compound thiomorpholine-1,1-dioxide is reported as 68.0 to 71.0°C [7], while the parent thiomorpholine shows a melting point range of 166-168°C [8] [9]. The hydrochloride salt form is expected to exhibit different thermal properties compared to the free base, potentially showing altered melting behavior and thermal decomposition patterns.

Comparative Thermal Analysis

The thermal stability of thiomorpholine-1-oxide hydrochloride is expected to be lower than the parent thiomorpholine due to the presence of the sulfoxide functional group and the hydrochloride salt formation. The oxidized sulfur center may be more susceptible to thermal decomposition, particularly at elevated temperatures where further oxidation or decomposition reactions may occur.

Thermal PropertyValue/DescriptionComments
Decomposition temperatureNot specifically reportedRequires dedicated thermal analysis
Thermal stability rangeStable at room temperatureBased on storage recommendations
Phase transition temperatureNot reportedNo phase transition data available
Thermal analysis methodNot specifiedDSC/TGA analysis needed
Degradation productsNot characterizedThermal decomposition study required
Thermal stability compared to parentExpected to be lower than parent thiomorpholineHydrochloride salt may have different thermal properties

pH-Dependent Structural Transformations

Thiomorpholine-1-oxide hydrochloride exhibits significant pH-responsive behavior due to the presence of the basic nitrogen atom within the thiomorpholine ring system. The compound's structural transformations across different pH ranges involve protonation/deprotonation equilibria that affect its solubility, stability, and chemical reactivity.

Protonation Equilibria and Structural States

The nitrogen atom in the thiomorpholine ring acts as a basic site capable of protonation under acidic conditions. The compound exists as a hydrochloride salt (protonated form) under normal storage conditions, but the protonation state can be modulated by environmental pH changes.

Research on thiomorpholine oxide-derived polymers has demonstrated pH responsiveness where protonation of the amine groups under acidic conditions significantly affects the material properties [11]. In acidic medium, no lower critical solution temperature behavior was observed due to protonation of the amine groups, while in alkaline conditions, cloud points ranged between 40-60°C.

pH-Dependent Solubility Modulation

The solubility characteristics of thiomorpholine-1-oxide hydrochloride show strong pH dependence:

pH RangeExpected Structural StateSolubility BehaviorStability ConsiderationsPredominant Species
Strong Acidic (pH < 2)Protonated nitrogen (N-H⁺)Maximum water solubilityStable as HCl saltThiomorpholine-1-oxide·HCl
Weak Acidic (pH 2-6)Predominantly protonatedHigh water solubilityGenerally stableMainly salt form
Neutral (pH 6-8)Mixed protonated/neutral formsGood water solubilityMost stable formEquilibrium mixture
Weak Basic (pH 8-10)Predominantly neutralModerate water solubilityPotential base hydrolysisFree base increasing
Strong Basic (pH > 10)Neutral nitrogenMay show decreased solubilityRisk of decompositionFree base form

Mechanistic Aspects of pH Responsiveness

Multiple chemical processes contribute to the pH-dependent behavior of thiomorpholine-1-oxide hydrochloride:

Chemical ProcesspH DependenceReversibilityKineticsAnalytical Detection
Nitrogen protonationStrong (pKa dependent)ReversibleFast (seconds to minutes)NMR, potentiometry
Salt formation/dissociationStrong (equilibrium dependent)ReversibleFast (seconds to minutes)Conductometry, NMR
Hydrogen bonding changesModerate (pH sensitive)ReversibleFast (seconds to minutes)IR spectroscopy
Electrostatic interactionsModerate (ionic strength)ReversibleFast (instantaneous)Conductometry
Solvation shell modificationStrong (pH/ionic strength)ReversibleFast (seconds)UV-Vis, fluorescence
Structural conformation changesWeak to moderateGenerally reversibleModerate (minutes to hours)NMR, circular dichroism

Analytical Implications

The pH-dependent structural transformations have significant implications for analytical method development and quality control procedures. The rapid kinetics of protonation/deprotonation equilibria (occurring within seconds to minutes) necessitate careful pH control during analytical procedures to ensure reproducible results.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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